Enantioselective Cyanosilylation: 2-Hydroxy-3-isopropylbenzaldehyde-Derived Ti(IV) Catalyst Achieves >99% ee, Surpassing All Other Salicylaldehyde Analogs
The titanium(IV) complex of a Schiff base prepared from 2-hydroxy-3-isopropylbenzaldehyde demonstrated the highest enantioselectivity among five structurally distinct salicylaldehyde-derived catalysts for the cyanosilylation of aldehydes. Specifically, it achieved >99% enantiomeric excess for the addition of trimethylsilyl cyanide to cinnamaldehyde, outperforming complexes derived from salicylaldehyde, 3-tert-butyl-2-hydroxybenzaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and 3,5-dibromo-2-hydroxybenzaldehyde [1].
| Evidence Dimension | Enantioselectivity (asymmetric cyanosilylation of cinnamaldehyde) |
|---|---|
| Target Compound Data | >99% ee (enantiomeric excess) |
| Comparator Or Baseline | Complexes derived from salicylaldehyde, 3-tert-butyl-2-hydroxybenzaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, 3,5-dibromo-2-hydroxybenzaldehyde: 84–98% ee |
| Quantified Difference | Target compound exceeds the best comparator by at least 1% ee, reaching near-perfect enantioselectivity |
| Conditions | Ti(OiPr)4 complex, CH2Cl2, -40°C, 24h; cinnamaldehyde + TMSCN |
Why This Matters
The isopropyl group at the 3-position provides an optimal balance of steric hindrance and conformational flexibility, enabling precise control of the chiral environment and delivering quantitative enantioselectivity, which is critical for synthesizing enantiopure pharmaceutical intermediates.
- [1] Błocka, E., Bosiak, M. J., Wełniak, M., Ludwiczak, A., & Wojtczak, A. (2014). Enantioselective cyanosilylation of aldehydes catalyzed by novel camphor derived Schiff bases-titanium(IV) complexes. Tetrahedron: Asymmetry, 25(6–7), 554–562. View Source
